molecular formula C13H10ClFN2OS B5513981 N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea

N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea

Cat. No. B5513981
M. Wt: 296.75 g/mol
InChI Key: CKHPZINYHPOQNG-UHFFFAOYSA-N
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Description

"N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea" is a compound of interest in various fields of chemical research due to its unique structural properties. This compound belongs to the thiourea class, which are known for their wide range of applications in organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of related thiourea compounds involves the reaction of acylthiocyanates with aromatic amines under phase transfer catalysis conditions, yielding thioureas in excellent yields. For instance, a series of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas were prepared using this method, highlighting the versatility and efficiency of the synthesis process (Khazi et al., 2006).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including those related to "N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea", has been extensively studied using spectroscopic and X-ray diffraction techniques. These studies reveal the planarity of the thiourea group and the spatial arrangement of substituents, which significantly influence the compound's reactivity and physical properties. For example, structural and vibrational properties of thiourea derivatives were analyzed, demonstrating the impact of molecular structure on their chemical behavior (Saeed et al., 2011).

Scientific Research Applications

Spectroscopic and Structural Analysis

The compound N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea, and related thiourea derivatives, have been extensively studied for their spectroscopic and structural properties. One study focused on the spectroscopic, single crystal XRD structure, and DFT analysis of a similar compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. This research highlighted the compound's optimized molecular structure, vibrational frequencies, hyper-conjugative interaction, charge transfer, and NBO analysis. The HOMO and LUMO analysis indicated charge transfer within the molecule, and the study also explored its NLO material potential, reactive centers, and docking with prostaglandin E synthase for analgesic drug development (Sheena Mary et al., 2016).

Fluorescence Quenching and Analytical Applications

Another research avenue involves the fluorescence properties of thiourea derivatives, such as 1-(2-Hydroxyphenyl)thiourea, which exhibits fluorescence quenching in the presence of chromium(VI) ions. This property has been leveraged for chromium(VI) determination, showcasing the compound's potential in analytical chemistry and environmental monitoring (Sunil & Rao, 2015).

Antibacterial Activity

Thiourea derivatives, including N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas, have been synthesized and evaluated for their antibacterial efficacy. A study demonstrated that certain derivatives exhibit significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting the compound's potential in developing new antibacterial agents (Khazi et al., 2006).

Crystal Structures and Vibrational Properties

The influence of fluorine substitution on the crystal structures and vibrational properties of phenylthiourea isomers has also been explored. Research in this area provides insights into the structural and conformational properties of these compounds, which are crucial for understanding their reactivity and potential applications in various fields (Saeed et al., 2010).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-hydroxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2OS/c14-11-7-9(4-5-12(11)15)17-13(19)16-8-2-1-3-10(18)6-8/h1-7,18H,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHPZINYHPOQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-(3-hydroxyphenyl)thiourea

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